Defined (R)-Stereocenter Versus Achiral Bisphenol A in Chiral Chromatography and Asymmetric Synthesis
The target compound possesses one defined atom stereocenter with an (R)-configuration at the benzylic carbon, quantified as Defined Atom Stereocenter Count = 1 [1]. In contrast, Bisphenol A (BPA, CID 6623) has a Defined Atom Stereocenter Count of 0, confirming it is completely achiral [2]. This stereochemical feature is critical for applications requiring optical activity, such as chiral chromatography stationary phase development or as a chiral dopant in liquid crystal formulations, where enantiomeric purity directly correlates with helical twisting power (HTP).
| Evidence Dimension | Defined Atom Stereocenter Count |
|---|---|
| Target Compound Data | 1 ((R)-configuration) |
| Comparator Or Baseline | Bisphenol A (CID 6623): 0 |
| Quantified Difference | 1 vs. 0 (absolute stereochemistry present vs. absent) |
| Conditions | Computed by PubChem from standardized SMILES; stereochemistry defined in InChI (InChI=1S/C19H22O3/.../t18-/m1/s1) |
Why This Matters
The presence of a single, defined stereocenter enables enantioselective interactions necessary for chiral resolution, asymmetric synthesis, and chiroptical materials, which are impossible with achiral BPA.
- [1] PubChem. PubChem Compound Summary for CID 15965637, '4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate'. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. PubChem Compound Summary for CID 6623, 'Bisphenol A'. National Center for Biotechnology Information, 2025. View Source
